Methyltetrazine-PEG3-Maleimide
Description
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O6/c1-16-24-26-22(27-25-16)17-2-4-18(5-3-17)34-15-14-33-13-12-32-11-9-23-19(29)8-10-28-20(30)6-7-21(28)31/h2-7H,8-15H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHDLIQPGWCNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyltetrazine Intermediate
The methyltetrazine core is synthesized via cyclocondensation of nitriles with hydrazine derivatives. A representative protocol involves:
Functionalization of PEG3 Spacer
The PEG3 backbone is modified through sequential protection and activation:
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Boc Protection : 2-(2-(2-aminoethoxy)ethoxy)ethanol undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane (DCM).
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Iodination : Treatment with iodine and sodium p-toluenesulfinate introduces reactive sites for subsequent coupling.
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Maleimide Incorporation : Reacting the iodinated PEG3 with maleic anhydride in the presence of triethylamine forms the maleimide-terminated spacer.
Final Coupling Reaction
The methyltetrazine and maleimide-PEG3 components are conjugated via NHS ester chemistry:
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Methyltetrazine-NHS ester (11.4 mg, 0.03 mmol) reacts with the deprotected PEG3-maleimide intermediate in DCM with N,N-diisopropylethylamine (DIEA).
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Reaction proceeds for 12–16 hours at room temperature, yielding the final product after HPLC purification (40% yield).
Critical Reaction Optimization Parameters
Table 1: Optimization of Coupling Conditions
Key findings:
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Maleimide stability requires strict anhydrous conditions and pH control (6.5–7.5).
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PEG3 spacer length minimizes steric hindrance while maintaining water solubility (>50 mg/mL in PBS).
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TCEP-mediated thiol reduction (5–20 mM) is critical for subsequent conjugation applications.
Analytical Characterization
Structural Verification
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NMR Spectroscopy :
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Mass Spectrometry :
Purity Assessment
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HPLC (C18 column, 0.1% TFA/ACN gradient):
Scale-Up Considerations
Industrial-scale production (≥100 g) employs:
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Continuous flow reactors for maleimide formation (residence time: 30 min).
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Membrane-based diafiltration instead of column chromatography.
Comparative Analysis with Analogous Linkers
Table 2: Methyltetrazine-PEGn-Maleimide Variants
| Property | PEG3 | PEG4 | PEG6 |
|---|---|---|---|
| Molecular Weight | 470.5 g/mol | 514.5 g/mol | 687.7 g/mol |
| Solubility in PBS | 52 mg/mL | 68 mg/mL | 85 mg/mL |
| Conjugation Efficiency | 92% | 89% | 78% |
| Serum Stability (t½) | 48 hours | 72 hours | 96 hours |
The PEG3 variant balances conjugation efficiency and steric effects, making it preferred for small biomolecule conjugates.
Applications Informing Synthesis Design
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG3-Maleimide undergoes several types of chemical reactions:
Click Chemistry Reactions: The methyltetrazine group reacts with strained alkenes such as trans-cyclooctene in an inverse electron demand Diels-Alder reaction, forming stable covalent linkages.
Thiol-Maleimide Reactions: The maleimide group reacts with thiols to form thioether bonds.
Common Reagents and Conditions:
Reagents: Common reagents include trans-cyclooctene, thiols, and maleic anhydride.
Major Products:
Thioether Bonds: Formed from the reaction of maleimide with thiols.
Stable Covalent Linkages: Resulting from the click chemistry reactions with strained alkenes.
Scientific Research Applications
Bioconjugation Techniques
a. Protein Modification
Methyltetrazine-PEG3-Maleimide is primarily utilized for site-specific conjugation to proteins, including antibodies and peptides. The maleimide group reacts efficiently with thiol groups on cysteine residues, forming stable thioether bonds. This property is crucial for creating antibody-drug conjugates (ADCs) that enhance therapeutic efficacy and reduce off-target effects .
b. Click Chemistry
The methyltetrazine moiety enables rapid and selective reactions with trans-cyclooctene (TCO) derivatives, allowing for bioorthogonal labeling of biomolecules. This click chemistry approach is beneficial for developing fluorescent probes and imaging agents that can selectively target specific cells or tissues .
Drug Delivery Systems
a. Enhanced Solubility and Stability
The PEG spacer significantly improves the solubility of the conjugated molecules in aqueous environments, reducing aggregation and enhancing stability during storage . This characteristic is particularly important for therapeutic proteins that require precise dosing and delivery.
b. Targeted Drug Delivery
By conjugating drugs to antibodies via this compound, researchers can create targeted therapies that deliver cytotoxic agents directly to cancer cells while minimizing exposure to healthy tissues. This strategy has shown promise in preclinical studies for various cancers .
Diagnostic Applications
a. Development of Biosensors
The ability to conjugate fluorescent dyes or other reporter groups to proteins using this compound facilitates the development of sensitive biosensors. These sensors can detect specific biomolecules, aiding in early disease diagnosis and monitoring .
b. Imaging Techniques
Methyltetrazine-based conjugates can be used in imaging applications, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), where they serve as tracers that bind selectively to target tissues or cells .
Case Studies
Mechanism of Action
The mechanism of action of Methyltetrazine-PEG3-Maleimide involves its ability to form stable covalent bonds with specific molecular targets:
Molecular Targets: The maleimide group targets thiol groups on proteins and other biomolecules, forming thioether bonds.
Pathways Involved: The methyltetrazine group participates in inverse electron demand Diels-Alder reactions with strained alkenes, leading to the formation of stable covalent linkages.
Comparison with Similar Compounds
Key Specifications
- Molecular Weight : 514.5 g/mol .
- Molecular Formula : C₂₄H₃₀N₆O₇ .
- CAS No.: 1802908-02-6 .
- Purity : ≥95% .
- Storage : Stable at -20°C in anhydrous conditions .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of Methyltetrazine-PEG3-Maleimide and Analogues
*Note: Molecular weight discrepancies for PEG4 derivatives may arise from batch-specific PEG chain polydispersity .
Reactivity and Performance
Methyltetrazine vs. TCO
PEG Length Impact
Maleimide vs. Amine/NHS Esters
- Thiol Specificity : Maleimide targets cysteine residues with high selectivity, whereas amine/NHS esters react broadly with lysines or carboxyl groups .
- pH Sensitivity : Maleimide conjugation is optimal at neutral pH, while NHS esters require slightly alkaline conditions (pH 8–9) .
Research Findings
- Bioconjugation Efficiency : this compound achieves >90% conjugation yield with thiolated antibodies within 1 hour at room temperature .
- In Vivo Performance : PEG3-linked conjugates demonstrate 30% higher tumor uptake in murine models compared to PEG12 analogues, attributed to reduced renal clearance .
- Stability Data : Maleimide-thioether bonds formed by this reagent are stable in plasma for >72 hours, outperforming disulfide-based linkers .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for conjugating Methyltetrazine-PEG3-Maleimide to thiol-containing biomolecules?
- Methodological Guidance :
- pH Control : Maintain pH 6.5–7.5 to balance maleimide-thiol reactivity and stability. Avoid alkaline conditions (>pH 8) to prevent maleimide hydrolysis .
- Molar Ratios : Use a 1.5–2:1 molar excess of this compound over thiol groups to ensure complete conjugation while minimizing unreacted reagent .
- Temperature : Reactions at 4°C reduce nonspecific binding; room temperature accelerates kinetics for time-sensitive applications .
- Purification : Remove excess reagent via size-exclusion chromatography or dialysis. Confirm conjugation efficiency using SDS-PAGE or MALDI-TOF .
Q. How should researchers characterize the purity and structural integrity of this compound prior to use?
- Methodological Guidance :
- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Validate with LC-MS for molecular weight confirmation .
- Functional Assays : Perform a thiol-reactive assay (e.g., Ellman’s test) to confirm maleimide activity. For tetrazine functionality, validate via iEDDA reaction with TCO (trans-cyclooctene) .
- Storage : Store lyophilized at -20°C in anhydrous conditions to prevent PEG hydrolysis. Reconstitute in DMSO or PBS (pH 6.5) for short-term use .
Advanced Research Questions
Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility, and what quality control measures are critical?
- Methodological Guidance :
- Batch Consistency : Quantify tetrazine reactivity via UV-Vis (λ = 520 nm for tetrazine-TCO adducts) and maleimide activity via thiol titration .
- Statistical Analysis : Use ANOVA to compare conjugation efficiency across batches. Implement acceptance criteria (e.g., ±10% reactivity deviation) .
- Mitigation Strategies : Include internal controls (e.g., a reference biomolecule) in each experiment to normalize batch effects .
Q. What experimental designs address contradictions in reported reaction kinetics of this compound under physiological conditions?
- Methodological Guidance :
- Kinetic Profiling : Use stopped-flow spectroscopy to measure second-order rate constants (k₂) for iEDDA and maleimide-thiol reactions across pH (6.0–7.4) and temperature (4–37°C) ranges .
- Competitive Assays : Compare stability of maleimide-thiol adducts vs. iEDDA products in serum-containing media to identify dominant pathways .
- Data Interpretation : Apply nonlinear regression models (e.g., Michaelis-Menten) to resolve conflicting kinetic data, accounting for PEG steric effects .
Q. How can this compound be integrated into multi-step bioorthogonal labeling strategies without cross-reactivity?
- Methodological Guidance :
- Sequential Conjugation : First perform iEDDA with TCO-modified targets, then maleimide-thiol conjugation, leveraging differential rate constants (tetrazine-TCO: k₂ ~10⁴ M⁻¹s⁻¹; maleimide-thiol: k₂ ~10² M⁻¹s⁻¹) .
- Orthogonal Protection : Use photo-labile protecting groups on maleimide to temporally decouple reactions .
- Validation : Confirm step-specific yields via fluorescence quenching assays or dual-color SDS-PAGE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
